molecular formula C8H13ClN4 B1648530 1-(5-Tert-butyl-6-chloropyridazin-3-yl)hydrazine

1-(5-Tert-butyl-6-chloropyridazin-3-yl)hydrazine

Cat. No. B1648530
M. Wt: 200.67 g/mol
InChI Key: HLIKYPJWBHIEFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Tert-butyl-6-chloropyridazin-3-yl)hydrazine is a useful research compound. Its molecular formula is C8H13ClN4 and its molecular weight is 200.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Tert-butyl-6-chloropyridazin-3-yl)hydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Tert-butyl-6-chloropyridazin-3-yl)hydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(5-Tert-butyl-6-chloropyridazin-3-yl)hydrazine

Molecular Formula

C8H13ClN4

Molecular Weight

200.67 g/mol

IUPAC Name

(5-tert-butyl-6-chloropyridazin-3-yl)hydrazine

InChI

InChI=1S/C8H13ClN4/c1-8(2,3)5-4-6(11-10)12-13-7(5)9/h4H,10H2,1-3H3,(H,11,12)

InChI Key

HLIKYPJWBHIEFE-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=NN=C1Cl)NN

Canonical SMILES

CC(C)(C)C1=CC(=NN=C1Cl)NN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-t-Butyl-3,6-dichloropyridazine (Samaritoni, J. G.; Org. Prep. & Proc. Intl., 1988, 20(2), 117-121) (16 g, 78 mmol) and hydrazine monohydrate (24.7 mL, 780 mmol) in ethanol (250 mL) were heated at reflux for 16 hours. The solvent was removed and hydrochloric acid (5M) was added and the resulting mixture was washed with dichloromethane. The aqueous layer was poured onto ice and ammonium hydroxide was added until the mixture was basic. The mixture was extracted with dichoromethane, dried (MgSO4) filtered and evaporated to give a yellow solid (9.5 g, 61%) 1HNMR (360 MHz, CDCl3) δ 1.46 (9H, s, t Bu), 378 (2H, br s, NH2), 6.84 (1H, br s, NH), 7.10 (1H, s, ArH); MS (ES+) m/e 201 [MH+].
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
24.7 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Yield
61%

Synthesis routes and methods II

Procedure details

To a solution of 3,6-dichloro-4-(1,1-dimethylethyl)pyridazine (2.0 g, 9.76 mmol) in ethanol (30 ml) was added hydrazine hydrate (0.34 ml, 10.9 mmol) dropwise. The reaction mixture was heated at reflux for 18 h under an atmosphere of nitrogen. The solvent was removed under high vacuum to leave a residue to which was added 5N hydrochloric acid (50 ml). The solution obtained was washed with dichloromethane (20 ml) and the aqueous layer was poured on to a mixture of ice and aqueous ammonia. The resultant solid was collected by filtration and dried under vacuum to yield the title compound (1.2 g). Data for the title compound: 1H NMR (360 MHz, DMSO) δ1.39 (3H, t, J=7.3 Hz), 4.35 (2H), 7.07 (1H, s), 8.07 (1H, s); MS (ES+) m/e 201, 203 [MH]+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.34 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

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